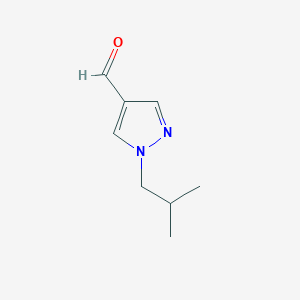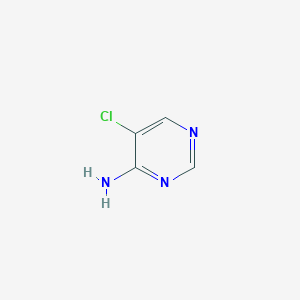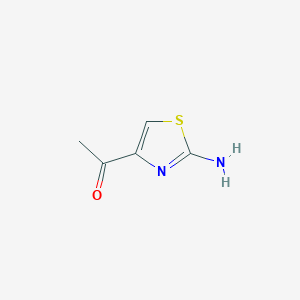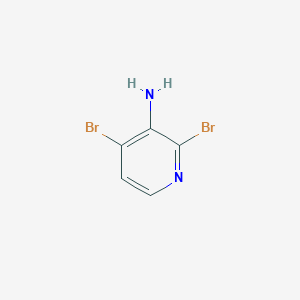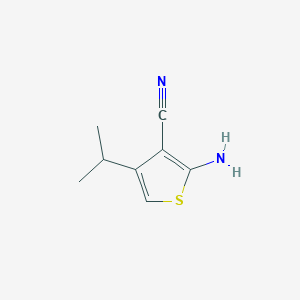
2-Amino-4-isopropylthiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-isopropylthiophene-3-carbonitrile is a useful research compound. Its molecular formula is C8H10N2S and its molecular weight is 166.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- 2-Amino-4-isopropylthiophene-3-carbonitrile is used in the synthesis of various novel compounds. For instance, it has been involved in the synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines, which are potential therapeutic agents (El-Kashef et al., 2007).
Quantum Chemical Calculations
- This compound has been characterized using quantum chemical calculations, offering insights into its molecular structure and properties. These calculations are crucial for understanding its chemical reactivity and potential applications (Oturak et al., 2017).
Molecular Docking Analysis
- Molecular docking simulations have been conducted using this compound derivatives to investigate their potential as anti-tubercular agents. Such studies are essential for drug discovery and understanding the interaction between molecules and biological targets (Obu et al., 2021).
Antitumor Activities
- Some derivatives of this compound have been examined for their antitumor properties, showcasing the compound's potential in cancer research (Khalifa & Algothami, 2020).
Antifungal Activities
- Its derivatives have also been screened for antifungal activities, indicating its relevance in developing treatments for fungal infections (Scotti et al., 2012).
Synthesis of Dyes
- The compound has been used in the synthesis of azo dyes, demonstrating its applicability in the field of material science and textile industry (Sabnis & Rangnekar, 1989).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-4-isopropylthiophene-3-carbonitrile are currently unknown . This compound is a versatile building block in chemical synthesis
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Propriétés
IUPAC Name |
2-amino-4-propan-2-ylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-5(2)7-4-11-8(10)6(7)3-9/h4-5H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOSPVPFYDLNQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=C1C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)
